3-Hexanol, 3-ethyl-5,5-dimethyl-
Overview
Description
3-Hexanol, 3-ethyl-5,5-dimethyl-: is an organic compound with the molecular formula C10H22O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to the third carbon atom in a hexane chain, with additional ethyl and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexanol, 3-ethyl-5,5-dimethyl- typically involves the following steps:
Grignard Reaction: One common method is the Grignard reaction, where an alkyl or aryl magnesium halide (Grignard reagent) reacts with a suitable carbonyl compound. For instance, the reaction of 3-ethyl-5,5-dimethylhexan-3-one with an appropriate Grignard reagent can yield the desired alcohol.
Reduction of Ketones: Another method involves the reduction of 3-ethyl-5,5-dimethylhexan-3-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of 3-Hexanol, 3-ethyl-5,5-dimethyl- may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Hexanol, 3-ethyl-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to alkanes using strong reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst, sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
3-Hexanol, 3-ethyl-5,5-dimethyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Hexanol, 3-ethyl-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. As an alcohol, it can form hydrogen bonds with various biomolecules, influencing their structure and function. The hydroxyl group can participate in nucleophilic and electrophilic reactions, affecting metabolic pathways and enzyme activity.
Comparison with Similar Compounds
- 3-Hexanol, 3,5-dimethyl-
- 3-Hexanol, 5-methyl-
- 3-Hexanol, 3,5-dimethyl-, (±)-
Comparison: 3-Hexanol, 3-ethyl-5,5-dimethyl- is unique due to the presence of both ethyl and dimethyl substituents on the hexane chain. This structural feature distinguishes it from other similar compounds, which may have different substituents or configurations. The specific arrangement of substituents can influence the compound’s physical and chemical properties, as well as its reactivity and applications.
Properties
IUPAC Name |
3-ethyl-5,5-dimethylhexan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-6-10(11,7-2)8-9(3,4)5/h11H,6-8H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVBGHIXYRKNGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC(C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277136 | |
Record name | 3-Hexanol, 3-ethyl-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5340-62-5 | |
Record name | 3-Hexanol,5-dimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=930 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hexanol, 3-ethyl-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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